Desfluoro-ezetimibe
Description
Contextualization of Desfluoro Ezetimibe (B1671841) as a Critical Chemical Impurity in Ezetimibe Synthesis
Desfluoro Ezetimibe, chemically identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a recognized process-related impurity that arises during the manufacturing of Ezetimibe. nih.gov Research and analysis of Ezetimibe production batches have consistently detected this impurity in the final active pharmaceutical ingredient (API). researchgate.net
During the synthetic process development of Ezetimibe, analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) have identified Desfluoro Ezetimibe at levels typically ranging from 0.05% to 0.15%. researchgate.netnih.govresearchgate.net The identity of this impurity has been confirmed using liquid chromatography-mass spectrometry (LC-MS) analysis. The challenge posed by Desfluoro Ezetimibe lies in its structural and solubility similarity to the Ezetimibe API, which makes its removal by standard recrystallization processes difficult. researchgate.netresearchgate.net This necessitates strict control over its formation from the initial stages of the synthesis process. researchgate.net To maintain the impurity within acceptable limits (typically below 0.15% as per ICH guidelines), the starting materials must be monitored for the corresponding desfluoro precursor. nih.gov
Historical Perspective of Impurity Identification in Azetidinone-Based Cholesterol Absorption Inhibitors
The control of pharmaceutical impurities is a critical issue in the development of drug substances. acs.org For the class of azetidinone-based cholesterol absorption inhibitors, typified by Ezetimibe, ensuring the purity of the final product is paramount. researchgate.net The synthesis of Ezetimibe is a complex process involving multiple steps and chiral centers, which inherently creates a significant challenge in maintaining stereochemical purity and minimizing process-related impurities. newdrugapprovals.org
The development of various synthetic routes for Ezetimibe by pharmaceutical chemists has been accompanied by the need to identify and characterize unwanted components that may arise. acs.orgnih.gov These impurities can include diastereomers, by-products from side reactions, and impurities originating from starting materials, such as the desfluoro analogue. researchgate.netacs.org Regulatory agencies require comprehensive impurity profiling, which involves the detection, identification, and quantitative determination of these substances to ensure the safety and efficacy of the final drug product. acs.org The study of impurities within this class of drugs is essential for optimizing synthetic processes and developing robust analytical methods capable of separating and quantifying these closely related compounds. researchgate.netacs.org
Significance of Desfluoro Ezetimibe in Pharmaceutical Chemical Research and Development
The significance of Desfluoro Ezetimibe in pharmaceutical R&D is multifaceted. Firstly, its identification and control are mandated by regulatory bodies like the International Conference on Harmonisation (ICH), which establishes thresholds for known and unknown impurities in drug substances. nih.gov The consistent presence of Desfluoro Ezetimibe requires the development and validation of specific, high-resolution analytical methods, such as HPLC, to accurately quantify its levels in every batch of Ezetimibe. researchgate.netnih.gov
Data Tables
Table 1: Chemical Properties of Desfluoro Ezetimibe
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
| Synonyms | Ezetimibe Desfluoroaniline analog, 1-Desfluoro Ezetimibe | |
| Appearance | White Solid | |
| Purity | >95% | |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | |
| Storage | Store at -20 °C under an inert atmosphere |
| Melting Range | 158–162 °C | nih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Chemical Class / Role |
|---|---|
| Desfluoro Ezetimibe | Impurity, Reference Standard |
| Ezetimibe | Active Pharmaceutical Ingredient |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZUFJFIXFJKBD-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730350 | |
| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302781-98-2 | |
| Record name | (3R,4S)-3-((3S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302781982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-1-PHENYL-2-AZETIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX6V14RUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Elucidation of Formation Mechanisms
The presence of Desfluoro Ezetimibe (B1671841), typically observed at levels between 0.05% and 0.15% in the final drug substance, has prompted extensive investigation into its origins. researchgate.netresearchgate.netnih.govresearchgate.net
Synthetic Pathways Leading to Desfluoro Ezetimibe
The formation of Desfluoro Ezetimibe is intrinsically linked to the synthetic route of Ezetimibe itself. A common pathway involves the catalytic hydrogenation of a protected Ezetimibe precursor. googleapis.com During this deprotection step, the fluorine atom on one of the phenyl rings can be inadvertently replaced by a hydrogen atom, leading to the formation of the desfluoro impurity. googleapis.comgoogle.com
Another identified route for impurity formation involves the presence of a desfluoro version of a key intermediate, known as Eze-1, at the beginning of the synthesis process. researchgate.netnih.gov If this desfluoro-intermediate is present, it will proceed through the subsequent reaction steps to form Desfluoro Ezetimibe. nih.gov
Specific Reaction Conditions and Reagents Promoting Desfluorination
The process of desfluorination is significantly influenced by the reaction conditions employed during synthesis. Key factors include:
Catalytic Hydrogenation: The use of palladium on carbon (Pd/C) as a catalyst during deprotection steps is a primary contributor to the formation of Desfluoro Ezetimibe. nih.govgoogleapis.com
Reaction Temperature and Pressure: Elevated temperatures and hydrogen pressure during hydrogenation can increase the incidence of desfluorination.
Catalyst Loading: The amount of catalyst used can also play a role; higher catalyst concentrations may lead to increased impurity formation. googleapis.com
Mechanistic Postulation of Desfluoro Ezetimibe Formation as a Process Impurity
The formation of Desfluoro Ezetimibe is primarily understood as a process-related impurity arising from two main scenarios: the presence of a desfluorinated starting material or as a byproduct of the chemical transformations during synthesis. researchgate.netnih.gov
A critical intermediate in one of the synthetic routes for Ezetimibe is (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, also referred to as Eze-1. nih.gov The presence of a desfluoro analog of this intermediate, where one of the fluorophenyl groups is replaced by a phenyl group, directly leads to the formation of Desfluoro Ezetimibe in the final product. researchgate.netnih.gov The impurity carries through the subsequent synthetic steps without being removed by standard purification methods.
Several factors can influence the level of Desfluoro Ezetimibe formation:
Purity of Starting Materials: The most direct cause is the presence of the desfluoro analog in the starting intermediates. nih.gov To mitigate this, stringent quality control of raw materials is essential. It has been recommended to limit the desfluoro-Eze-1 content in the Eze-1 intermediate to below 0.10% to ensure the final Desfluoro Ezetimibe impurity remains within the acceptable limit of 0.15%. researchgate.netnih.gov
Hydrogenation Conditions: As previously mentioned, the conditions of catalytic hydrogenation, including the choice and amount of catalyst, temperature, and pressure, are critical variables that can be optimized to minimize desfluorination. googleapis.com
Purification Methods: While structurally similar, making separation challenging, specific crystallization and chromatographic techniques can be employed to reduce the levels of Desfluoro Ezetimibe in the final product. nih.govgoogle.com
Role of Intermediates in Impurity Generation
Targeted Synthesis of Desfluoro Ezetimibe for Reference Standard Generation
To accurately quantify and control the levels of Desfluoro Ezetimibe in Ezetimibe drug substance, a pure reference standard of the impurity is required. researchgate.netnih.govsynthinkchemicals.com This has led to the development of targeted synthetic methods.
Methodologies for Controlled Synthesis
The controlled synthesis of Desfluoro Ezetimibe often mirrors the synthetic route of Ezetimibe, but with the intentional use of a desfluorinated starting material. nih.gov For example, by starting with a phenyl-containing analog instead of a fluorophenyl-containing one for the relevant part of the molecule, Desfluoro Ezetimibe can be produced as the primary product.
One described method involves reacting the appropriate desfluoro-intermediates under conditions that promote the formation of the azetidinone ring structure central to both Ezetimibe and its desfluoro counterpart. nih.gov Subsequent deprotection steps, if necessary, are then carried out to yield the final Desfluoro Ezetimibe molecule. nih.gov The synthesized impurity is then purified and characterized using techniques such as HPLC, LC-MS, NMR, and IR spectroscopy to confirm its identity and purity before it can be used as a reference standard. nih.govnih.gov
Characterization of Synthesized Desfluoro Ezetimibe for Purity and Identity
The definitive identification and establishment of purity for synthesized Desfluoro Ezetimibe are critical for its use as a reference standard in the quality control of Ezetimibe drug substance. nih.govresearchgate.net This process involves a suite of analytical techniques to confirm the molecular structure and quantify any residual impurities. nih.govresearchgate.net Desfluoro Ezetimibe typically appears as a process-related impurity in the synthesis of Ezetimibe, often observed at levels between 0.05% and 0.15%. nih.govresearchgate.netmedchemexpress.comnih.gov
Detailed Research Findings
The characterization of Desfluoro Ezetimibe involves a multi-pronged analytical approach to ensure the unequivocal confirmation of its structure and purity. High-Performance Liquid Chromatography (HPLC) is a primary technique used for both the detection and quantification of Desfluoro Ezetimibe. nih.govresearchgate.netijpsr.com In reverse-phase gradient HPLC methods, Desfluoro Ezetimibe is identified as an impurity in the final Ezetimibe product. nih.govmedchemexpress.comnih.gov The purity of synthesized Desfluoro Ezetimibe is often determined to be greater than 95% by HPLC analysis. lgcstandards.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for molecular weight determination. The Electrospray Ionization (ESI) mass spectrum of Desfluoro Ezetimibe shows a molecular ion at an m/z of 392 in the positive ion mode, which corresponds to a molecular weight of 391. nih.govresearchgate.net This is 18 atomic mass units less than that of Ezetimibe, confirming the absence of a fluorine atom and the presence of a hydrogen atom instead on the phenyl ring. researchgate.net
Further structural elucidation is achieved through a combination of spectroscopic methods, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The IR spectrum provides information about the functional groups present in the molecule. nih.gov Comprehensive NMR studies, including ¹H NMR, ¹³C NMR, DEPT, and ¹⁹F NMR, are conducted to provide a detailed map of the molecular structure. nih.govresearchgate.net The absence of a signal in the ¹⁹F NMR spectrum is a key indicator for the successful synthesis of the desfluoro analogue. nih.gov
The physical properties of the synthesized compound, such as its melting range, are also determined and compared to reference standards. nih.gov The synthesized Desfluoro Ezetimibe is typically a white solid.
Analytical Characterization Data
The identity and purity of synthesized Desfluoro Ezetimibe are confirmed through various analytical tests. The data compiled from these analyses provide a comprehensive profile of the compound.
Table 1: Physicochemical and Spectroscopic Data for Desfluoro Ezetimibe
| Parameter | Finding | Source |
|---|---|---|
| Appearance | White Solid | |
| Purity (by HPLC) | >95% | lgcstandards.com |
| Molecular Formula | C₂₄H₂₂FNO₃ | lgcstandards.com |
| Molecular Weight | 391.43 | lgcstandards.comabmole.com |
| Mass Spec (ESI-MS) | m/z 392 [M+H]⁺ | nih.govresearchgate.net |
| Melting Range | >78 °C (decomposes) | nih.gov |
Chromatographic Purity and Identity
HPLC methods are fundamental in assessing the purity of Desfluoro Ezetimibe and confirming its identity relative to Ezetimibe. A gradient HPLC method is often developed for the simultaneous analysis of Ezetimibe and its related impurities, including Desfluoro Ezetimibe. ijpsr.com
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Source |
|---|---|---|
| Column | Water X-Select CSH C18 (4.6 mm × 100 mm, 2.5 µm) | ijpsr.com |
| Mobile Phase A | 0.1% trifluoroacetic acid in water | ijpsr.com |
| Mobile Phase B | 0.1% trifluoroacetic acid in acetonitrile (B52724) | ijpsr.com |
| Flow Rate | 1.0 mL/min | ijpsr.com |
| Detection Wavelength | 254 nm | ijpsr.com |
This validated HPLC method demonstrates specificity, with no interference observed from the main compound or other impurities at the retention time of Desfluoro Ezetimibe. ijpsr.com The method's specificity is further confirmed by peak purity analysis. ijpsr.com Such rigorous characterization ensures that the synthesized Desfluoro Ezetimibe is suitable for use as a reference standard in routine quality control analyses of Ezetimibe. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Desfluoro Ezetimibe (B1671841)
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are fundamental in the analysis of Desfluoro Ezetimibe. These methods allow for the effective separation of Desfluoro Ezetimibe from the active pharmaceutical ingredient (API), ezetimibe, and other related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of HPLC methods is crucial for the routine analysis and quality control of ezetimibe, with a specific focus on identifying and quantifying impurities like Desfluoro Ezetimibe. ijpsr.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Desfluoro Ezetimibe. medchemexpress.comresearchgate.netresearchgate.net The development of these methods involves careful optimization of various parameters to achieve efficient separation.
Several studies have detailed the development of gradient RP-HPLC methods for the detection and quantification of Desfluoro Ezetimibe alongside other ezetimibe-related substances. ijpsr.comijpsr.com A common approach involves using a C18 column, a popular choice for reverse-phase chromatography due to its hydrophobicity and ability to separate a wide range of compounds. researchgate.netresearchgate.netijpsr.com
One validated method utilized a Water X-Select CSH C18 column (4.6 mm × 100 mm, 2.5 μm) with a gradient elution system. ijpsr.comijpsr.com The mobile phase consisted of 0.1% trifluoroacetic acid in water (mobile phase A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (mobile phase B), delivered at a flow rate of 1.0 ml/min. ijpsr.comijpsr.com Detection was carried out at a wavelength of 254 nm. ijpsr.comijpsr.com This method demonstrated good linearity for Desfluoro Ezetimibe in the concentration range of 0.03 μg/ml to 1.5 μg/ml. ijpsr.comijpsr.com
Another method employed a Zorbax Rx Octylsilane (C8) HPLC column (250 cm length, 4.6 mm internal diameter, 5 μm pore size). researchgate.net The mobile phase was a mixture of 10% potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile in an 80:20 ratio, with a gradient inflow of 1.5 mL/min. researchgate.net The UV detection wavelength was set at 258 nm. researchgate.net
Optimization of these methods often involves adjusting the mobile phase composition, pH, flow rate, and column temperature to achieve the best resolution between Desfluoro Ezetimibe and other components. ijpsr.comakjournals.com For instance, gradient elution is often preferred over isocratic elution for better separation of multiple impurities. ijpsr.com
Interactive Data Table: RP-HPLC Methods for Desfluoro Ezetimibe Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Water X-Select CSH C18 (4.6 x 100 mm, 2.5 µm) ijpsr.comijpsr.com | Zorbax Rx C8 (4.6 x 250 mm, 5 µm) researchgate.net | Betasil C18 (4.6 x 250 mm, 5µ) researchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water ijpsr.comijpsr.com | 10% Potassium dihydrogen phosphate (pH 3.0) researchgate.net | 10 mM Na2HPO4 (pH 7.0) researchgate.net |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile ijpsr.comijpsr.com | Acetonitrile researchgate.net | Acetonitrile researchgate.net |
| Elution Mode | Gradient ijpsr.comijpsr.com | Gradient researchgate.net | Isocratic (55:45 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min ijpsr.comijpsr.com | 1.5 mL/min researchgate.net | 1.0 mL/min researchgate.net |
| Detection (UV) | 254 nm ijpsr.comijpsr.com | 258 nm researchgate.net | 233 nm researchgate.net |
For the separation of ezetimibe's enantiomers and diastereomers, normal-phase and reverse-phase chiral HPLC methods have been developed. These methods often utilize polysaccharide-based chiral stationary phases (CSPs). For example, a Chiralpak AS-H column (250 × 4.6 mm, 5 μm) has been used with a mobile phase of n-hexane, ethanol, 2-propanol, and trifluoroacetic acid (84:12:4:0.1 v/v/v/v) for normal-phase separation. researchgate.net
In reverse-phase mode, chiral columns like Chiralcel® OJ-RH, Chiralpak® AD-RH, and Chiralpak® AS-RH have been employed. amazonaws.com One method successfully used a Chiralpak AS-RH column with a gradient of water and acetonitrile containing formic acid to separate the enantiomers of ezetimibe. amazonaws.com These chiral separation methods are crucial for ensuring the stereochemical purity of ezetimibe and can be integrated into a comprehensive analytical strategy that also addresses achiral impurities like Desfluoro Ezetimibe. amazonaws.comoup.com
Reverse-Phase HPLC Parameters and Optimization
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm).
In the context of Desfluoro Ezetimibe analysis, UHPLC can provide a more efficient and sensitive method for its detection and quantification. One study utilized a Waters Acquity UPLC system with a ChromPEARL SH C18 column (0.15 m × 2.0 mm, 1.7 μm) for the analysis of ezetimibe and its related substances, including Desfluoro Ezetimibe. nih.gov The small particle size of the column allows for rapid and high-resolution separations.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural confirmation of impurities like Desfluoro Ezetimibe.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of impurities and analyzing their fragmentation patterns to elucidate their structure. ijpsr.commedchemexpress.comijpsr.com
The identification of Desfluoro Ezetimibe as an impurity in ezetimibe was initially achieved through LC-MS analysis. nih.gov In positive ion electrospray ionization (ESI) mode, the mass spectrum of Desfluoro Ezetimibe exhibits a molecular ion [M+H]⁺ at m/z 392. nih.gov This molecular weight is 18 atomic mass units (amu) less than that of ezetimibe, which corresponds to the absence of a fluorine atom and the presence of an additional hydrogen atom. nih.gov
Further fragmentation analysis (MS/MS) can provide more detailed structural information, confirming the identity of the impurity. nih.gov The fragmentation profile of Desfluoro Ezetimibe can be compared to that of ezetimibe to pinpoint the location of the structural modification.
Interactive Data Table: Mass Spectrometric Data for Desfluoro Ezetimibe
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Observation |
| Desfluoro Ezetimibe | ESI Positive nih.gov | 392 [M+H]⁺ nih.gov | Molecular weight is 18 amu less than ezetimibe, indicating the loss of a fluorine atom and gain of a hydrogen atom. nih.gov |
| Ezetimibe | ESI Positive | 410 [M+H]⁺ | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Desfluoro Ezetimibe. Through the use of various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, a detailed picture of the molecule's atomic arrangement can be constructed.
¹H NMR: The ¹H NMR spectrum of Desfluoro Ezetimibe, when compared to its parent compound ezetimibe, reveals an additional proton signal in the aromatic region. nih.gov This is a key indicator of the substitution of a fluorine atom with a hydrogen atom on one of the phenyl rings.
¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the structure. In ezetimibe, the carbon atoms attached to fluorine exhibit characteristic splitting patterns. For Desfluoro Ezetimibe, the absence of this fluorine splitting on one of the aromatic rings is a definitive marker of the desfluorination. nih.govresearchgate.net Specifically, in ezetimibe, eight aromatic carbons show fluorine splitting, whereas in Desfluoro Ezetimibe, this is reduced to four. nih.gov
¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. The ¹⁹F NMR spectrum of ezetimibe displays two distinct multiplets corresponding to the two fluorine atoms on different phenyl rings. nih.gov In contrast, the spectrum of Desfluoro Ezetimibe shows only a single multiplet, unequivocally confirming the presence of just one fluorine atom. nih.govresearchgate.net
A comparative analysis of the NMR data for ezetimibe and Desfluoro Ezetimibe is presented below:
| NMR Technique | Ezetimibe | Desfluoro Ezetimibe | Key Difference |
| ¹H NMR | Standard aromatic proton signals. | An additional proton signal is observed in the aromatic region. nih.gov | Confirms the replacement of a fluorine atom with a hydrogen atom. |
| ¹³C NMR | Eight aromatic carbons exhibit splitting due to fluorine coupling. nih.gov | Only four aromatic carbons show fluorine splitting. nih.gov | Indicates the absence of a fluorine atom on one of the phenyl rings. |
| ¹⁹F NMR | Two multiplets at approximately -116.40 and -118.75 ppm. nih.gov | A single multiplet at approximately -116.43 ppm. nih.gov | Directly proves the presence of only one fluorine atom in the molecule. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Key functional groups and their expected IR absorption frequencies include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. uc.educore.ac.uk In the case of Desfluoro Ezetimibe, a broad O-H stretching band has been observed around 3418 cm⁻¹. nih.gov
C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2850-3100 cm⁻¹ range. uc.edu For Desfluoro Ezetimibe, these have been noted around 3036 cm⁻¹ and 2909 cm⁻¹. nih.gov
C=O stretch: A strong absorption band corresponding to the carbonyl group of the β-lactam ring is a prominent feature. uc.edu This is observed at approximately 1714 cm⁻¹ for Desfluoro Ezetimibe. nih.gov
C-N stretch: The stretching vibration of the carbon-nitrogen bond in the amine can be found in the 1000-1250 cm⁻¹ region. uc.edu
Aromatic C=C bending: These vibrations give rise to bands in the fingerprint region, which can help in distinguishing between closely related structures.
The IR spectrum serves as a fingerprint for the molecule, and when used in conjunction with other analytical techniques, it provides confirmatory evidence of the compound's identity and purity. mdpi.com
Validation of Analytical Procedures for Desfluoro Ezetimibe Quantification
The validation of analytical methods is a critical requirement by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that the methods are suitable for their intended purpose. ijpsr.comakjournals.comijpsr.com This involves a series of experiments to demonstrate the method's performance characteristics.
Specificity and Selectivity in Impurity Profiling
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of Desfluoro Ezetimibe, the method must be able to distinguish it from ezetimibe and other related substances. ijpsr.com
High-performance liquid chromatography (HPLC) methods are commonly employed for this purpose. The specificity of these methods is demonstrated by the absence of interference from blank solutions (diluents) and placebo formulations at the retention time of Desfluoro Ezetimibe. ijpsr.com Furthermore, forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to show that the method can separate Desfluoro Ezetimibe from any potential degradation products. oup.com Peak purity analysis using a photodiode array (PDA) detector is also used to confirm that the chromatographic peak for Desfluoro Ezetimibe is pure and not co-eluting with other compounds. ijpsr.com
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Desfluoro Ezetimibe, linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1 (typically >0.99). ijpsr.comoup.com For instance, one validated HPLC method demonstrated linearity for Desfluoro Ezetimibe over a concentration range of 0.03 µg/mL to 1.5 µg/mL. ijpsr.comijpsr.com
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. akjournals.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly set at 10:1. akjournals.com The precision at the LOQ level is also assessed to ensure the reliability of the measurement at low concentrations. ijpsr.com
The following table summarizes typical validation parameters for a Desfluoro Ezetimibe quantification method:
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.03 µg/mL to 1.5 µg/mL | ijpsr.comijpsr.com |
| Correlation Coefficient (r²) | > 0.99 | ijpsr.comoup.com |
| LOD | Based on a signal-to-noise ratio of 3:1 | akjournals.com |
| LOQ | Based on a signal-to-noise ratio of 10:1 | akjournals.com |
Structural Implications and Comparative Chemical Research
Comparative Chemical Structure Analysis of Desfluoro Ezetimibe (B1671841) vs. Ezetimibe
Desfluoro Ezetimibe is structurally analogous to Ezetimibe, with the critical difference being the absence of a fluorine atom on the N-1 phenyl ring of the azetidin-2-one (B1220530) core. nih.govakjournals.com Ezetimibe's chemical name is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. newdrugapprovals.org In contrast, Desfluoro Ezetimibe is identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. nih.govresearchgate.netscbt.com This substitution of a hydrogen atom for a fluorine atom results in a lower molecular weight for the impurity compared to the active pharmaceutical ingredient. nih.gov
During the manufacturing process of Ezetimibe, this impurity can be consistently detected at levels between 0.05% and 0.15%. nih.govnih.govresearchgate.net Due to the structural and solubility similarities between the two compounds, the formation of Desfluoro Ezetimibe must be carefully monitored and controlled from the initial stages of synthesis. researchgate.netresearchgate.net
Table 1: Comparative Structural Data
| Feature | Ezetimibe | Desfluoro Ezetimibe |
|---|---|---|
| Chemical Structure | ![]() |
|
| IUPAC Name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone scbt.com |
| Molecular Formula | C₂₄H₂₁F₂NO₃ | C₂₄H₂₂FNO₃ scbt.com |
| Molecular Weight | 409.4 g/mol | 391.43 g/mol scbt.com |
| Key Difference | Contains a fluorine atom on the N-1 phenyl group. | Lacks a fluorine atom on the N-1 phenyl group; has a hydrogen atom instead. nih.gov |
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry because the fluorine atom is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), often resulting in minimal steric disruption. tandfonline.comresearchgate.net However, the absence of the highly electronegative fluorine atom in Desfluoro Ezetimibe leads to significant changes in the electronic properties of the N-1 phenyl ring. tandfonline.com The strong C-F bond in Ezetimibe polarizes the aromatic ring, influencing its electronic distribution and potential intermolecular interactions. In Desfluoro Ezetimibe, the N-1 phenyl ring lacks this polarization, which can subtly alter its interactions with surrounding molecules or protein binding pockets. While major changes to the core molecular conformation are not expected due to the minimal steric difference, the electronic redistribution can affect molecular properties like lipophilicity and dipole moment. tandfonline.comresearchgate.net
Ezetimibe possesses three chiral centers, which gives rise to a possibility of eight stereoisomers. rhhz.netscience24.com The synthesis of the desired (3R, 4S, 3'S) isomer in high purity is a significant manufacturing challenge. science24.com Desfluoro Ezetimibe, as an impurity, retains the same stereochemistry as the parent drug: (3R,4S) on the β-lactam ring and an (S) configuration at the hydroxyl group of the side chain. nih.govscbt.com
The synthesis process can also generate other stereoisomeric impurities. oup.com For instance, contamination of starting materials can lead to the formation of undesired stereoisomers that are often difficult to separate from the final product. rhhz.netscience24.com Therefore, strict control over the stereochemistry of intermediates is essential to ensure the purity of the final Ezetimibe drug substance and to minimize the levels of both Desfluoro Ezetimibe and other stereoisomers. nih.govoup.com
Impact of Fluorine Atom Absence on Molecular Conformation
Theoretical Basis for the Role of Fluorine in Azetidinone Derivatives
The presence of fluorine in azetidinone-based compounds like Ezetimibe is not incidental; it is a deliberate design choice based on established medicinal chemistry principles. tandfonline.comprinceton.edu
Fluorine is the most electronegative element, and its incorporation into a molecule exerts a powerful electron-withdrawing inductive effect. tandfonline.comucd.ie In azetidinone derivatives, a fluorine atom on an adjacent phenyl ring can influence the reactivity of the β-lactam core. globalresearchonline.net This electron-withdrawing effect can increase the electrophilicity of the lactam's carbonyl carbon, potentially altering its susceptibility to nucleophilic attack. globalresearchonline.netugent.be Furthermore, this electronic modification can enhance the stability of the molecule against certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, a strategy often used to prolong a drug's biological half-life. researchgate.net The absence of the N-1 phenyl fluorine in Desfluoro Ezetimibe means it lacks these specific electronic modifications, which could alter its reactivity and metabolic profile compared to Ezetimibe.
Electronic Effects and Reactivity Modifications
Structure-Activity Relationship (SAR) Hypotheses for Desfluoro Ezetimibe (Comparative Perspective)
Structure-activity relationship (SAR) studies on 2-azetidinone derivatives have identified several key structural elements essential for their cholesterol absorption inhibitory activity. researchgate.netnih.gov These findings provide a framework for hypothesizing the biological potential of Desfluoro Ezetimibe relative to its fluorinated parent compound.
The critical pharmacophore for this class of compounds includes:
An N-1 aryl group. researchgate.netresearchgate.net
A C-4 aryl substituent, optimally with a polar group at the para position (e.g., the 4-hydroxyphenyl group in Ezetimibe). nih.govresearchgate.net
A C-3 side chain with a specific length and a terminal aryl group. nih.govresearchgate.net
Hypothesis: The absence of the fluorine atom on the N-1 phenyl ring of Desfluoro Ezetimibe is hypothesized to result in reduced biological activity compared to Ezetimibe. The rationale for this hypothesis is twofold:
Loss of Favorable Binding Interactions: The fluorine atom may contribute to the binding affinity through hydrophobic or specific electrostatic interactions within the NPC1L1 binding pocket. tandfonline.combenthamscience.com Its removal in Desfluoro Ezetimibe would lead to the loss of these interactions, weakening the bond between the inhibitor and the protein. nih.gov
Therefore, while retaining the core azetidinone scaffold, Desfluoro Ezetimibe lacks a key feature optimized for potent biological activity, making it likely a significantly weaker inhibitor of cholesterol absorption than Ezetimibe.
Proposed Alterations in Molecular Interactions Due to Desfluorination
The substitution of a fluorine atom with hydrogen on the N-phenyl group of the azetidinone core introduces subtle yet significant changes to the molecule's electronic properties. Fluorine is the most electronegative element, and its presence in Ezetimibe imparts a strong dipole moment to the C-F bond and alters the electron density of the entire phenyl ring.
The removal of this fluorine atom in Desfluoro Ezetimibe leads to several proposed changes in its molecular interactions:
Reduced Polarity: The N-phenyl ring in Desfluoro Ezetimibe is less polarized compared to the 4-fluorophenyl ring in Ezetimibe. This change can affect the molecule's ability to participate in dipole-dipole interactions with its surrounding environment, including protein binding pockets.
Altered Electrostatic Potential: The electrostatic potential surface of the molecule is modified. The negative potential associated with the fluorine atom in Ezetimibe is absent in its desfluoro analog. This can change how the molecule orients itself when approaching a biological target.
Modified Non-covalent Interactions: The fluorine atom in Ezetimibe can participate in specific non-covalent interactions, such as weak hydrogen bonds or halogen bonds, which are important for molecular recognition. The absence of fluorine in Desfluoro Ezetimibe eliminates the possibility of these specific interactions, potentially altering its binding profile.
Implications for Binding Affinity to Cholesterol Transport Proteins (e.g., NPC1L1) (Hypothetical)
Ezetimibe exerts its cholesterol-lowering effect by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol absorption in the intestine. medchemexpress.comnih.govresearchgate.net The binding of Ezetimibe to NPC1L1 is highly specific, and even minor changes to the drug's structure can significantly alter its binding affinity and, consequently, its in vivo activity. nih.gov
Based on this, the desfluorination of Ezetimibe is hypothesized to have the following implications for its binding to NPC1L1:
Loss of Key Interactions: Research has demonstrated that specific regions of the NPC1L1 protein, such as the extracellular loop C, are critical for high-affinity binding of Ezetimibe analogs. nih.govresearchgate.netuni-freiburg.de It is plausible that the fluorine atom on the 4-fluorophenyl ring of Ezetimibe engages in a crucial interaction within the NPC1L1 binding site. The replacement of fluorine with a less electronegative hydrogen atom would disrupt this interaction, hypothetically leading to a weaker bond between the compound and the protein.
Potential Modifications in In Vitro or In Silico Biological Activity (Theoretical/Preclinical, not clinical)
The biological activity of Ezetimibe is directly linked to its ability to bind to and inhibit the NPC1L1 protein. researchgate.net Therefore, any structural modification that reduces binding affinity would be expected to reduce its inhibitory potency.
The theoretical modifications in the biological activity of Desfluoro Ezetimibe, based on preclinical reasoning, are:
Reduced Inhibitory Potency: Following the hypothesis that Desfluoro Ezetimibe has a lower binding affinity for NPC1L1, it is logical to predict that it would be a less potent inhibitor of cholesterol transport in in vitro assays. A higher concentration of Desfluoro Ezetimibe would likely be required to achieve the same level of NPC1L1 inhibition as Ezetimibe.
Focus as a Reference Standard: In practice, Desfluoro Ezetimibe is primarily synthesized and characterized not for its potential biological activity, but for its role as a process-related impurity that must be monitored and controlled in the final drug substance. nih.gov It serves as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the active pharmaceutical ingredient, Ezetimibe. nih.govresearchgate.net
While direct comparative preclinical studies on the biological activity of Desfluoro Ezetimibe are not widely published, the established principles of structure-activity relationships strongly suggest that the absence of the fluorine atom would likely diminish its effectiveness as an NPC1L1 inhibitor compared to the parent compound, Ezetimibe. nih.gov
Data Tables
Table 1: Chemical Compound Properties
| Property | Value | Source(s) |
|---|---|---|
| Analyte Name | Desfluoro Ezetimibe | lgcstandards.com |
| Alternate Names | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone; Ezetimibe Desfluoroaniline Analog | scbt.com |
| CAS Number | 302781-98-2 | medchemexpress.comlgcstandards.com |
| Molecular Formula | C₂₄H₂₂FNO₃ | lgcstandards.comscbt.com |
| Molecular Weight | 391.43 g/mol | medchemexpress.comlgcstandards.comscbt.com |
| Appearance | White Solid |
| Purity | >95% (HPLC) | lgcstandards.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Desfluoro Ezetimibe |
Computational and Theoretical Chemical Studies
Molecular Modeling and Simulation of Desfluoro Ezetimibe (B1671841)
Molecular modeling and simulation serve as powerful tools to understand the three-dimensional structure and dynamic behavior of Desfluoro Ezetimibe at an atomic level.
While specific conformational analysis studies dedicated solely to Desfluoro Ezetimibe are not extensively documented in publicly available literature, the conformational landscape of related azetidinone derivatives has been investigated using quantum mechanical calculations. For instance, studies on (S)-4-(alkoxycarbonyl)-2-azetidinones have shown that the four-membered β-lactam ring tends to adopt a quasi-planar arrangement, with minor deviations from ideal planarity. acs.org The flexibility in such molecules often arises from the side chains attached to the azetidinone core. acs.org
For Desfluoro Ezetimibe, the key flexible regions would be the rotatable bonds within the 3-(4-fluorophenyl)-3-hydroxypropyl side chain and the linkages of the phenyl and 4-hydroxyphenyl groups to the azetidinone ring. Energy minimization calculations, typically performed using force fields like MM2 or through quantum mechanical methods, would be essential to identify the most stable, low-energy conformations of the molecule. mdpi.com These calculations would reveal the preferred spatial arrangement of the aromatic rings and the hydroxypropyl side chain, which is crucial for understanding its interaction with biological targets and its chromatographic behavior. The study of ezetimibe analogues has highlighted the importance of the specific stereochemistry and conformation for biological activity. mdpi.commiddlebury.edu
Table 1: Predicted Conformational Properties of Desfluoro Ezetimibe (Note: This table is generated based on the general principles of conformational analysis of similar molecules and is for illustrative purposes.)
| Parameter | Predicted Characteristic | Rationale |
| Azetidinone Ring Puckering | Quasi-planar | Consistent with studies on other 2-azetidinone derivatives. acs.org |
| Side Chain Conformation | Multiple low-energy conformers | Due to several rotatable single bonds in the hydroxypropyl chain. |
| Inter-ring Orientation | Specific preferred angles | Governed by steric hindrance and potential intramolecular interactions. |
| Energy Minimized Structure | Lowest Gibbs free energy state | The most probable conformation adopted by the molecule in a given environment. |
Ezetimibe, the parent compound of Desfluoro Ezetimibe, exerts its cholesterol-lowering effect by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein. mdpi.comnih.gov Molecular docking studies are instrumental in predicting how a ligand like Desfluoro Ezetimibe might bind to the active site of NPC1L1.
A hypothetical docking study of Desfluoro Ezetimibe into the NPC1L1 binding pocket would be performed using the protein's crystal structure. Such studies for other NPC1L1 inhibitors have identified key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding. mdpi.commdpi.com For Desfluoro Ezetimibe, the 4-hydroxyphenyl group and the hydroxyl group on the side chain would be expected to form crucial hydrogen bonds, similar to Ezetimibe. The phenyl group at the N1 position and the 4-fluorophenyl group would likely engage in hydrophobic and aromatic interactions within the binding pocket.
The primary structural difference between Ezetimibe and Desfluoro Ezetimibe is the absence of a fluorine atom on the N1-phenyl substituent. A comparative docking study could elucidate the potential impact of this change on binding affinity. The fluorine atom in Ezetimibe may contribute to favorable interactions (e.g., through halogen bonding or by influencing the electronic properties of the phenyl ring), and its absence in Desfluoro Ezetimibe might lead to a different or potentially weaker binding mode. The binding affinity is often estimated through scoring functions that calculate a binding energy. nih.gov
Table 2: Hypothetical Docking Interaction Profile of Desfluoro Ezetimibe with NPC1L1 (Note: This table is a hypothetical representation based on known interactions of Ezetimibe and other NPC1L1 inhibitors.)
| Molecular Group of Desfluoro Ezetimibe | Potential Interacting Residue(s) in NPC1L1 | Type of Interaction |
| 4-Hydroxyphenyl group | Serine, Threonine, or other polar residues | Hydrogen Bonding |
| Hydroxyl group on side chain | Aspartate, Glutamate, or other H-bond acceptors/donors | Hydrogen Bonding |
| Phenyl group at N1 | Leucine, Valine, Phenylalanine, or other hydrophobic residues | Hydrophobic, π-π Stacking |
| 4-Fluorophenyl group | Aromatic or hydrophobic residues | Hydrophobic, π-π Stacking |
Conformational Analysis and Energy Minimization
Quantum Chemical Calculations on Desfluoro Ezetimibe
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules.
DFT calculations could be employed to determine the electronic structure of Desfluoro Ezetimibe. This would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.orgajchem-a.com
A Molecular Electrostatic Potential (MEP) map could also be generated. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.comrsc.org For Desfluoro Ezetimibe, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential (red), while the hydrogen atoms of the hydroxyl and amine groups would be areas of positive potential (blue). This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for both biological activity and chromatographic separation. dergipark.org.tr Studies on other β-lactams have used Distributed Multipole Analysis (DMA) to obtain detailed charge distributions.
Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data for structure verification. DFT methods are commonly used to calculate the vibrational frequencies corresponding to an Infrared (IR) spectrum and the chemical shifts for a Nuclear Magnetic Resonance (NMR) spectrum. science.govnih.gov
For Desfluoro Ezetimibe, calculations could predict the characteristic stretching frequency of the β-lactam carbonyl group (~1719 cm⁻¹ experimentally for a related compound) and the O-H stretching frequency. pharmaceutical-networking.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. A notable prediction for Desfluoro Ezetimibe would be the appearance of an additional proton signal in the aromatic region of the ¹H NMR spectrum compared to Ezetimibe, due to the replacement of a fluorine atom with hydrogen on the N1-phenyl ring. pharmaceutical-business-review.com Furthermore, the absence of fluorine splitting in the ¹³C NMR signals for the carbons of this ring would be a key predicted feature. pharmaceutical-business-review.com
Table 3: Predicted Spectroscopic Data for Desfluoro Ezetimibe (Note: This table is based on expected outcomes from quantum chemical calculations and published experimental data for related compounds.)
| Spectroscopic Technique | Predicted Feature | Corresponding Structural Element | Reference |
| IR Spectroscopy | Carbonyl (C=O) stretch | β-lactam ring | pharmaceutical-networking.com |
| IR Spectroscopy | Hydroxyl (O-H) stretch | Hydroxyl group on side chain | pharmaceutical-networking.com |
| ¹H NMR | Additional aromatic proton signal | N1-phenyl ring (formerly fluorophenyl) | pharmaceutical-business-review.com |
| ¹³C NMR | Absence of C-F splitting | N1-phenyl ring carbons | pharmaceutical-business-review.com |
| ¹⁹F NMR | One multiplet signal | 4-fluorophenyl group on side chain | pharmaceutical-business-review.com |
Electronic Structure and Charge Distribution Analysis
In Silico Approaches for Chromatographic Behavior Prediction
The prediction of chromatographic behavior is a significant area of computational chemistry, particularly in the pharmaceutical industry for method development and impurity profiling. Software packages like DryLab® utilize mechanistic models, such as the linear solvent strength (LSS) model, to predict retention times and resolution under various chromatographic conditions based on a limited set of initial experiments. pharmaceutical-networking.compharmaceutical-technology.commolnar-institute.com
Studies on the separation of Ezetimibe and its impurities have employed such software to optimize HPLC methods. nih.gov For Desfluoro Ezetimibe, these in silico tools can model its retention behavior on different stationary phases (e.g., C18, C8, phenyl) and with different mobile phase compositions. nih.govchromatographyonline.com The models can predict the critical resolution between Desfluoro Ezetimibe and Ezetimibe, which is often a challenging separation due to their structural similarity. nih.gov The software can generate multi-dimensional resolution maps, allowing for the identification of an optimal method operable design region (MODR) that ensures robust separation. pharmaceutical-networking.commolnar-institute.com
The prediction is based on the physicochemical properties of the analyte, such as its hydrophobicity (logP) and the nature of its interactions (hydrophobic, hydrogen bonding, π-π interactions) with the stationary and mobile phases. researchgate.net The structural similarity between Desfluoro Ezetimibe and Ezetimibe means their chromatographic behavior is often very close, making in silico modeling a valuable tool to find subtle differences in conditions that can achieve baseline separation. science.gov
Table 4: Application of In Silico Chromatographic Modeling for Desfluoro Ezetimibe (Note: This table outlines the general workflow and outcomes of using software like DryLab®.)
| Modeling Step | Description | Expected Outcome for Desfluoro Ezetimibe |
| Experimental Design | A small number of initial chromatographic runs with varying parameters (e.g., gradient time, temperature, mobile phase composition). | Input data of retention times for Desfluoro Ezetimibe and other components. |
| Model Building | Software uses theoretical models (e.g., LSS) to build a predictive model from the input data. | A virtual model of the chromatographic separation space. |
| In Silico Optimization | Exploration of millions of virtual chromatograms by varying parameters within the model. | Prediction of retention times and resolution (Rs) for Desfluoro Ezetimibe under numerous conditions. |
| Robustness Testing | Simulation of the effect of small changes in method parameters on the separation. | Identification of a robust set of conditions where the separation of Desfluoro Ezetimibe from Ezetimibe is reliable. |
Mechanistic Retention Modeling for Separation Optimization
Mechanistic retention modeling has proven to be a valuable tool in the development and optimization of chromatographic methods for the separation of Ezetimibe and its related compounds, including Desfluoro Ezetimibe. This approach, which aligns with Quality by Design (QbD) principles, allows for a systematic understanding of how various method parameters influence separation quality, leading to more robust and flexible analytical methods. nih.govresearchgate.net
Research has utilized software-assisted retention modeling, such as DryLab, to build virtual separation models based on a limited number of initial calibration experiments. molnar-institute.commdpi.com These experiments typically involve systematically varying critical method parameters like gradient time (tG), temperature (T), and the ternary composition (tC) of the mobile phase. nih.govmolnar-institute.com By constructing these models, the retention behavior of analytes like Desfluoro Ezetimibe can be studied across a wide range of conditions without the need for extensive empirical testing. molnar-institute.com
In one study, this approach was used to explore the interchangeability of nine different stationary phases for separating Ezetimibe from its impurities. molnar-institute.com For each column, 12 calibration experiments were performed to build a model. The critical resolution between Desfluoro Ezetimibe and Ezetimibe was a key performance indicator. The models demonstrated a strong correlation between predicted and experimentally determined retention times, with average errors being low, thus validating the accuracy of the mechanistic models. molnar-institute.com The optimization process revealed that optimal conditions were remarkably similar across many of the tested columns, typically involving temperatures between 20 and 40 °C and either neat acetonitrile (B52724) (ACN) or ACN with low amounts of methanol (B129727) (MeOH) as the organic solvent. molnar-institute.com
The table below summarizes the results of the modeling and optimization for a selection of stationary phases, highlighting the correlation between predicted and experimental data and the optimized critical resolution between Desfluoro Ezetimibe and Ezetimibe.
Table 1: Mechanistic Modeling for Separation Optimization of Desfluoro Ezetimibe Data derived from studies on Ezetimibe and its related substances. molnar-institute.com
| Stationary Phase | Optimal Temperature (°C) | Optimal Organic Phase Composition | Avg. Retention Time Error (%) | Optimized Critical Resolution (Predicted/Experimental) |
| Ascentis Express C18 | 40 | 2% MeOH in ACN | 0.44 | 2.11 / 2.04 |
| Zorbax RRHD C18 | 35 | 15% MeOH in ACN | 0.45 | 2.04 / 2.01 |
| Kinetex C18 | 20 | 15% MeOH in ACN | 0.54 | 2.07 / 2.04 |
| Ascentis RP-Amide | 25 | Neat ACN | 0.49 | 2.11 / 2.07 |
| Pursuit XRs Diphenyl | 40 | Neat ACN | 0.59 | 2.26 / 2.16 |
This systematic, model-based approach allows for the identification of a Method Operational Design Region (MODR), which defines the combination of method parameters that consistently achieve the desired separation quality (e.g., a critical resolution >1.5). nih.gov This provides enhanced flexibility in routine analysis and ensures that adequate selectivity can be achieved on various stationary phases. nih.gov
Prediction of Elution Sequences on Chiral Stationary Phases
The separation of Desfluoro Ezetimibe from Ezetimibe and other related substances presents a significant challenge due to their structural similarity. researchgate.net Chiral Stationary Phases (CSPs) are often employed to achieve such difficult separations, and computational modeling is used to predict their performance and understand the underlying retention mechanisms. mdpi.commdpi.com
Studies have investigated the behavior of different CSPs, such as cyclodextrin-based (Chiral CD-Ph) and cellulose-based (Chiralcel OD) columns, in reversed-phase mode for the separation of Ezetimibe and its impurities. mdpi.com Using mechanistic modeling software, researchers can predict retention times and elution orders based on initial experimental data. researchgate.netmdpi.com
On the Chiral CD-Ph column, modeling showed a high separation capacity, resolving seven related substances from the main Ezetimibe peak. mdpi.com However, under certain modeled conditions, a significant challenge arose: the co-elution of Desfluoro Ezetimibe with the Ezetimibe API. mdpi.com This highlights the critical role of modeling in identifying potential separation issues early in method development. The virtual models for the Chiral CD-Ph column generally showed good correlation between predicted and experimental data. mdpi.com
In contrast, the modeling for the Chiralcel OD column, a polysaccharide-based CSP, showed less accuracy in predicting retention times. mdpi.commdpi.com This discrepancy suggests that more complex secondary interactions, beyond the primary chiral recognition mechanism, may be at play between the analytes and the polysaccharide CSP, which are not fully captured by the linear solvent strength models used in the software. researchgate.netmdpi.com Despite the lower prediction accuracy, the model was still useful for optimizing the separation of other impurities. mdpi.com For instance, after modeling identified co-elution issues with certain impurities, they could be virtually excluded from the model to focus on optimizing the separation of the remaining compounds. mdpi.com
The table below details the findings from comparative studies on these two types of chiral stationary phases.
Table 2: Predicted and Observed Behavior on Chiral Stationary Phases Data based on mechanistic modeling studies of Ezetimibe and its impurities, including Desfluoro Ezetimibe. researchgate.netmdpi.com
| Chiral Stationary Phase (CSP) | CSP Type | Key Prediction/Finding for Desfluoro Ezetimibe | Model Accuracy |
| Chiral CD-Ph | Cyclodextrin-based | Co-elution with Ezetimibe API predicted under specific conditions. mdpi.com | High correlation between predicted and experimental data. mdpi.com |
| Chiralcel OD | Cellulose-based (Polysaccharide) | RRS-ezetimibe elutes close to or co-elutes with Desfluoro Ezetimibe in some tested conditions. mdpi.com | Lower accuracy for predicted retention times, indicating additional secondary interactions. researchgate.netmdpi.com |
These computational studies demonstrate that while mechanistic modeling is a powerful tool for predicting elution sequences on CSPs, the complexity of the stationary phase chemistry can influence the accuracy of the predictions. researchgate.netmdpi.com Such models are crucial for identifying optimal separation conditions and understanding the limitations of different chiral selectors in resolving closely related compounds like Desfluoro Ezetimibe. mdpi.com
Advanced Research Perspectives and Future Directions
Exploration of Desfluoro Ezetimibe (B1671841) as a Tool Compound in Mechanistic Studies
Desfluoro ezetimibe, while an impurity, offers significant value as a tool compound for elucidating the intricate mechanisms of its parent drug, ezetimibe. agcbio.com By comparing the biological and chemical behaviors of ezetimibe and its desfluoro counterpart, researchers can gain deeper insights into the specific roles of the fluorine atoms in the drug's activity.
The presence of two p-fluoro substituents on the phenyl groups of ezetimibe is a deliberate design element, not a random inclusion. nih.govencyclopedia.pub These fluorine atoms are strategically placed to block sites on the aromatic rings that are susceptible to metabolic oxidation, thereby enhancing the drug's metabolic stability and, consequently, its in vivo potency. tandfonline.com The introduction of fluorine can also alter a molecule's physicochemical properties, such as its pKa and dipole moment, which can influence its bioavailability and binding affinity. tandfonline.com
Desfluoro ezetimibe can also serve as a valuable chemical probe for target validation in in vitro systems. mt.com In such experiments, the differential effects of ezetimibe and desfluoro ezetimibe on cellular or protein-based assays can help confirm the specific targets and pathways through which ezetimibe exerts its effects. For example, if ezetimibe shows a potent inhibitory effect on cholesterol uptake in a cell-based assay while desfluoro ezetimibe shows a significantly reduced effect, it would provide strong evidence for the importance of the fluorinated structure in interacting with the NPC1L1 protein. nih.gov This comparative approach helps to distinguish on-target effects from potential off-target activities.
Probing the Specific Role of Fluorine in Ezetimibe’s Mechanism at a Molecular Level
Development of Novel Synthetic Routes to Minimize Desfluoro Ezetimibe Formation
The presence of impurities such as desfluoro ezetimibe, even at low levels of 0.05% to 0.15%, necessitates stringent control during the manufacturing process. nih.gov This has spurred research into novel synthetic routes aimed at minimizing its formation, with a focus on green chemistry and advanced analytical technologies.
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. In the context of ezetimibe synthesis, this involves exploring alternative reagents, solvents, and catalysts that are less hazardous and generate fewer byproducts. nih.gov One promising area is the use of biocatalysts, such as engineered enzymes, which can offer high selectivity and operate under mild reaction conditions, potentially reducing the formation of impurities like desfluoro ezetimibe. researchgate.net For instance, the use of halohydrin dehalogenases (HHDHs) in the synthesis of key chiral intermediates for ezetimibe has been shown to be a greener alternative to traditional chemical methods. Research in this area continues to seek more sustainable and efficient synthetic pathways that inherently design out the formation of problematic impurities.
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comadragos-pharma.com The goal of PAT is to ensure final product quality by building it into the process from the start. agcbio.commt.com For managing impurities like desfluoro ezetimibe, PAT tools such as in-situ spectroscopic and chromatographic analyzers can be implemented for real-time monitoring of the chemical reaction. mt.com This allows for immediate adjustments to process parameters if the concentration of the impurity begins to rise, thereby keeping it within acceptable limits. researchgate.net By providing a deeper understanding of the manufacturing process, PAT enables better control and ensures the consistent production of high-purity ezetimibe. adragos-pharma.comwatertechnologies.com
Green Chemistry Approaches to Reduce Impurity Burden
Unexplored Areas of Academic Research for Desfluoro Ezetimibe
Beyond its role as a process impurity and a tool compound, desfluoro ezetimibe itself presents several unexplored avenues for academic research. A comprehensive study of its own potential biological activities, if any, has not been widely reported. Investigating its interaction with other cellular targets or its potential for bioactivity in different therapeutic areas could yield unexpected and valuable findings.
Furthermore, the degradation pathways of desfluoro ezetimibe under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress) could be an area of fruitful investigation. researchgate.net Understanding its stability profile would not only be important from a regulatory and quality control perspective but could also provide insights into the chemical liabilities of the azetidinone core structure.
Finally, the development of highly sensitive and specific analytical methods for the detection and quantification of desfluoro ezetimibe, particularly in complex biological matrices, remains an area of interest. researchgate.net While HPLC methods exist, the exploration of other advanced analytical techniques could lead to even more robust and efficient quality control strategies. nih.govresearchgate.net
Metabolomic Studies of Desfluoro Ezetimibe (if applicable in preclinical models, not human)
Metabolomics, the large-scale study of small molecules or metabolites within biological systems, provides a real-time snapshot of cellular physiology. arome-science.com In preclinical drug development, metabolomics is a powerful tool for assessing the safety and efficacy of new chemical entities. arome-science.com It can identify toxicological biomarkers, track changes in metabolic pathways to quantify therapeutic effects, and evaluate drug metabolism patterns. arome-science.com
For the parent compound, ezetimibe, metabolomic and lipidomic profiling in preclinical models, such as rats with diet-induced obesity, has been employed to understand its therapeutic mechanisms. nih.gov These studies have revealed that ezetimibe can modulate hepatic phospholipid metabolism, which is linked to its ability to reduce the accumulation of fat in the liver. nih.gov
However, dedicated metabolomic studies focusing specifically on Desfluoro Ezetimibe in preclinical models are not prominently available in the reviewed scientific literature. As an impurity, research has primarily centered on its synthesis, characterization, and quantification rather than its distinct metabolic impact. Future preclinical research could involve comparative metabolomic profiling to differentiate the metabolic footprint of Desfluoro Ezetimibe from that of the parent ezetimibe, which would be crucial for understanding if this impurity contributes to or alters the metabolic effects of the drug. Such studies would typically utilize advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze biological samples following administration of the purified compound in animal models. arome-science.commdpi.com
Investigating Potential Off-Target Interactions in Preclinical Models (If not related to clinical outcomes)
Desfluoro Ezetimibe is recognized as a process-related impurity and a desfluoro analog of ezetimibe. abmole.comapexbt.comaxios-research.com The primary pharmacological target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, an intestinal cholesterol transporter, which it inhibits to reduce cholesterol absorption. medchemexpress.commedchemexpress.comdrugbank.com Beyond this primary target, ezetimibe has been identified as a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of cellular antioxidant responses. abmole.commedchemexpress.commedchemexpress.com
Specific preclinical studies investigating the potential off-target interactions of Desfluoro Ezetimibe are not extensively documented in the available literature. Research on impurities often prioritizes ensuring their levels are below established safety thresholds over detailed pharmacological characterization.
Given that minor structural modifications can significantly alter a compound's biological activity, investigating the off-target profile of Desfluoro Ezetimibe is a relevant area for future preclinical research. Key questions would include whether Desfluoro Ezetimibe retains affinity for NPC1L1 and whether it shares ezetimibe's Nrf2-activating properties. It would also be important to screen for any novel, unintended interactions with other cellular proteins or pathways. The absence of the fluorine atom on one of the phenyl rings could potentially alter its binding characteristics and biological effects. Such studies would help to fully characterize the pharmacological profile of this impurity and ensure that its presence does not introduce unexpected biological activities.
Novel Analytical Techniques for Trace-Level Quantification
The quantification of Desfluoro Ezetimibe is critical for quality control in the manufacturing of ezetimibe, as regulatory guidelines require that impurities in drug substances be identified, characterized, and monitored. nih.gov Desfluoro Ezetimibe has been reported as a process-related impurity found at levels between 0.05% and 0.15%. nih.govresearchgate.net Consequently, sensitive and robust analytical methods are necessary for its detection at trace levels.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. These methods are valued for their ability to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.
One validated gradient HPLC method was developed to simultaneously detect and quantify Desfluoro Ezetimibe along with three other related substances in ezetimibe drug material. ijpsr.com This method demonstrated good linearity and precision for Desfluoro Ezetimibe at concentrations relevant for quality control. ijpsr.com Another study detailed the synthesis and characterization of Desfluoro Ezetimibe to serve as a reference standard for validating an HPLC method to control its formation. nih.govxjtu.edu.cn
More advanced techniques coupling liquid chromatography with mass spectrometry (LC-MS) are also employed, particularly for structural confirmation and when even lower detection limits are required. nih.gov The development of these highly sensitive methods is crucial for managing genotoxic and other impurities in drug substances. scirp.orgresearchgate.net
Below is a table summarizing key parameters from a developed analytical method for the quantification of Desfluoro Ezetimibe.
| Parameter | Details | Reference |
|---|---|---|
| Technique | Gradient High-Performance Liquid Chromatography (HPLC) | ijpsr.com |
| Column | Waters X-Select CSH C18 (4.6 mm × 100 mm, 2.5 μm) | ijpsr.com |
| Mobile Phase A | 0.1% trifluoroacetic acid in water | ijpsr.com |
| Mobile Phase B | 0.1% trifluoroacetic acid in acetonitrile (B52724) | ijpsr.com |
| Flow Rate | 1.0 mL/min | ijpsr.com |
| Detection Wavelength | 254 nm | ijpsr.com |
| Linearity Range | 0.03 μg/mL to 1.5 μg/mL | ijpsr.com |
| Correlation Coefficient (r²) | >0.99 | ijpsr.com |
Q & A
Q. How is desfluoro ezetimibe identified and synthesized as a process-related impurity in ezetimibe production?
Desfluoro ezetimibe arises during the synthesis of ezetimibe due to the presence of desfluoro intermediates, such as desfluoro Eze-1, in the reaction pathway. Its identification involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the absence of fluorine splitting in the NMR spectrum (observed in ezetimibe) and the presence of additional aromatic proton peaks in NMR distinguish desfluoro ezetimibe . Synthesis involves controlled reactions of desfluoro intermediates under standard ezetimibe production conditions, followed by purification and co-injection with the API to confirm retention time matching via HPLC .
Q. What analytical techniques are recommended for resolving desfluoro ezetimibe from the ezetimibe API in chromatographic methods?
Baseline separation of desfluoro ezetimibe from the API requires optimization of reverse-phase HPLC conditions. Key parameters include adjusting methanol (MeOH) content, temperature, and flow rate. For instance, using a Chiral CD-Ph column with high MeOH content and low temperature improves resolution. Validation studies show that a flow rate of 0.7 mL/min and critical resolution () values ≥1.33 ensure robust separation .
Q. How is desfluoro ezetimibe quantified during method validation in pharmaceutical analysis?
A Quality by Design (QbD) approach is employed, where an artificial mixture containing desfluoro ezetimibe (4 µg/mL) and other impurities is tested. Quantification relies on area-under-the-curve (AUC) measurements in chromatograms, calibrated against reference standards. This method ensures precision, accuracy, and linearity across the impurity concentration range .
Q. What structural features differentiate desfluoro ezetimibe from ezetimibe and its stereoisomers?
Desfluoro ezetimibe lacks a fluorine atom at the 4-position of the benzophenone moiety, replaced by a hydrogen. This structural change alters NMR profiles: NMR shows no signal for fluorine, and NMR lacks splitting patterns observed in ezetimibe. Mass spectrometry confirms a molecular weight difference of (loss of fluorine and addition of hydrogen) .
Advanced Research Questions
Q. What mechanistic insights explain the persistence of desfluoro ezetimibe as a critical impurity in ezetimibe synthesis?
Desfluoro impurities originate from incomplete fluorination during the synthesis of intermediate Eze-1. The absence of fluorine reduces steric hindrance, allowing desfluoro intermediates to react similarly to fluorinated counterparts under standard conditions. Recrystallization cannot remove these impurities, necessitating stringent control of starting material purity and reaction kinetics .
Q. How can 3D chromatographic modeling address co-elution challenges between desfluoro ezetimibe and the API?
Three-dimensional retention modeling identifies optimal conditions for separating co-eluting peaks. For example, virtual chromatograms predict that increasing MeOH content (>60%) and lowering temperature (<20°C) on a Chiral CD-Ph column resolve desfluoro ezetimibe from the API. Experimental validation confirms correlation coefficients >0.99 between predicted and observed retention times .
Q. What role does desfluoro ezetimibe play in regulatory method development for ezetimibe impurity profiling?
Regulatory guidelines (e.g., ICH Q3A/B) require desfluoro ezetimibe to be monitored as a specified impurity due to its potential formation during storage and synthesis. Method validation must demonstrate specificity, with detection limits ≤0.05% using UPLC-PDA or LC-MS . Stability studies under forced degradation conditions (e.g., acid/base hydrolysis) further validate method robustness .
Q. How do desfluoro impurities impact the pharmacokinetic or pharmacodynamic profile of ezetimibe?
While desfluoro ezetimibe itself is not pharmacologically active, its presence above threshold levels (>0.15%) may indicate suboptimal synthesis control. In vitro studies using Niemann-Pick C1-Like 1 (NPC1L1) inhibition assays confirm that desfluoro ezetimibe lacks cholesterol absorption inhibitory activity, underscoring the need for stringent impurity control .
Q. What advanced statistical approaches are used to optimize chromatographic methods for desfluoro ezetimibe analysis?
Design of Experiments (DoE) with factors like pH, organic modifier ratio, and column temperature is applied. Response surface methodology (RSM) identifies critical parameters, while Monte Carlo simulations assess method robustness. For example, a central composite design reduces peak tailing and improves values by 30% .
Q. How can mass spectrometry differentiate desfluoro ezetimibe from isobaric impurities?
High-resolution MS (HRMS) with electrospray ionization (ESI) detects exact mass differences (e.g., desfluoro ezetimibe: 407.2 vs. ezetimibe: 409.2). Tandem MS (MS/MS) fragments further distinguish positional isomers via unique fragmentation patterns, such as the loss of in desfluoro derivatives .
Methodological Notes
- Basic questions focus on foundational techniques (e.g., synthesis, HPLC, NMR) and regulatory requirements.
- Advanced questions address mechanistic, computational, and statistical challenges in impurity control.
- References adhere to evidence IDs from peer-reviewed studies, avoiding non-academic sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

